

# Technical Support Center: (R)-JNJ-31020028

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## Compound of Interest

Compound Name: (R)-JNJ-31020028

Cat. No.: B1662126

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Welcome to the technical support center for **(R)-JNJ-31020028**. This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.

## Frequently Asked Questions (FAQs)

Q1: What is the known off-target profile of **(R)-JNJ-31020028**?

A1: **(R)-JNJ-31020028** is a high-affinity neuropeptide Y (NPY) Y2 receptor antagonist and has demonstrated a highly selective binding profile. In comprehensive screening panels, it showed greater than 100-fold selectivity for the Y2 receptor over the human Y1, Y4, and Y5 receptors. [1][2] Furthermore, at a concentration of 10  $\mu$ M, JNJ-31020028 was tested against a broad panel of 50 other receptors, ion channels, and transporters and showed no significant binding. It also did not inhibit a panel of 65 kinases. This indicates a very clean off-target profile in these standard safety panels.

Data Presentation: Selectivity Profile of **(R)-JNJ-31020028**

Table 1: Binding Affinity for NPY Receptor Subtypes

Receptor Subtype	Species	pIC <sub>50</sub> (mean ± SEM)	Selectivity vs. hY2
Y2	Human	8.07 ± 0.05	-
Y2	Rat	8.22 ± 0.06	-
Y2	Mouse	8.21	-
Y1	Human	< 6.0	> 100-fold
Y4	Human	< 6.0	> 100-fold
Y5	Human	< 6.0	> 100-fold

Data sourced from multiple studies.[\[1\]](#)[\[3\]](#)

Table 2: Broad Off-Target Screening Panel Summary

Panel Type	Number of Targets	Compound Concentration	Result
Receptors, Ion Channels, Transporters	50	10 µM	No significant binding

| Kinases | 65 | 10 µM | No significant inhibition |

Q2: I am observing an unexpected physiological response in my model. Could this be an off-target effect?

A2: While broad screening suggests a low probability of off-target effects at typical experimental concentrations, it's important to consider several factors. The observed response could be a downstream consequence of on-target Y2 receptor antagonism. For example, antagonism of Y2 receptors has been shown to increase norepinephrine release in the hypothalamus and block stress-induced elevations in plasma corticosterone without altering basal levels.[\[1\]](#)[\[2\]](#)[\[4\]](#) Before concluding an off-target effect, we recommend following the troubleshooting guide below.

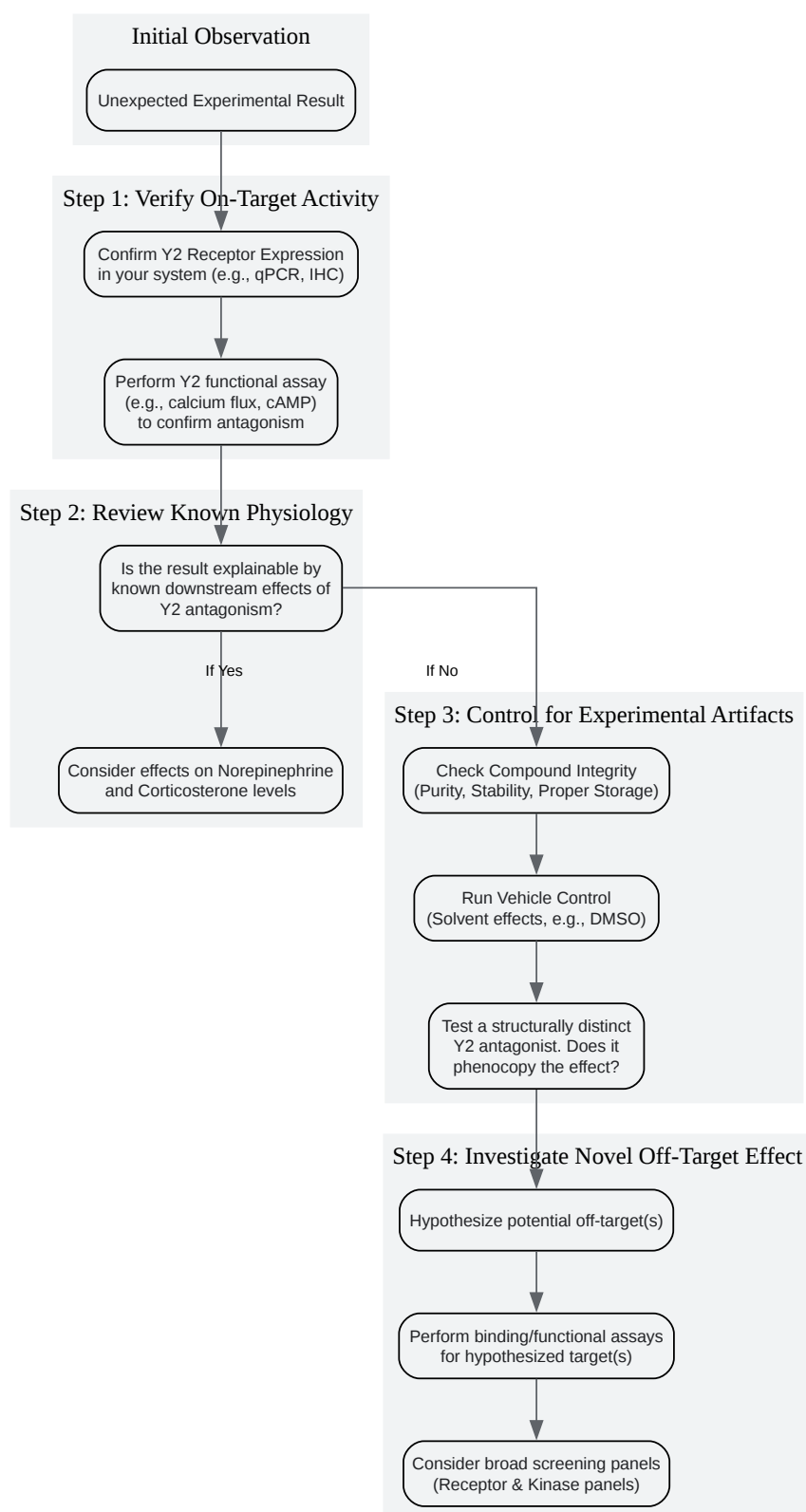
Q3: What is the functional activity of **(R)-JNJ-31020028**?

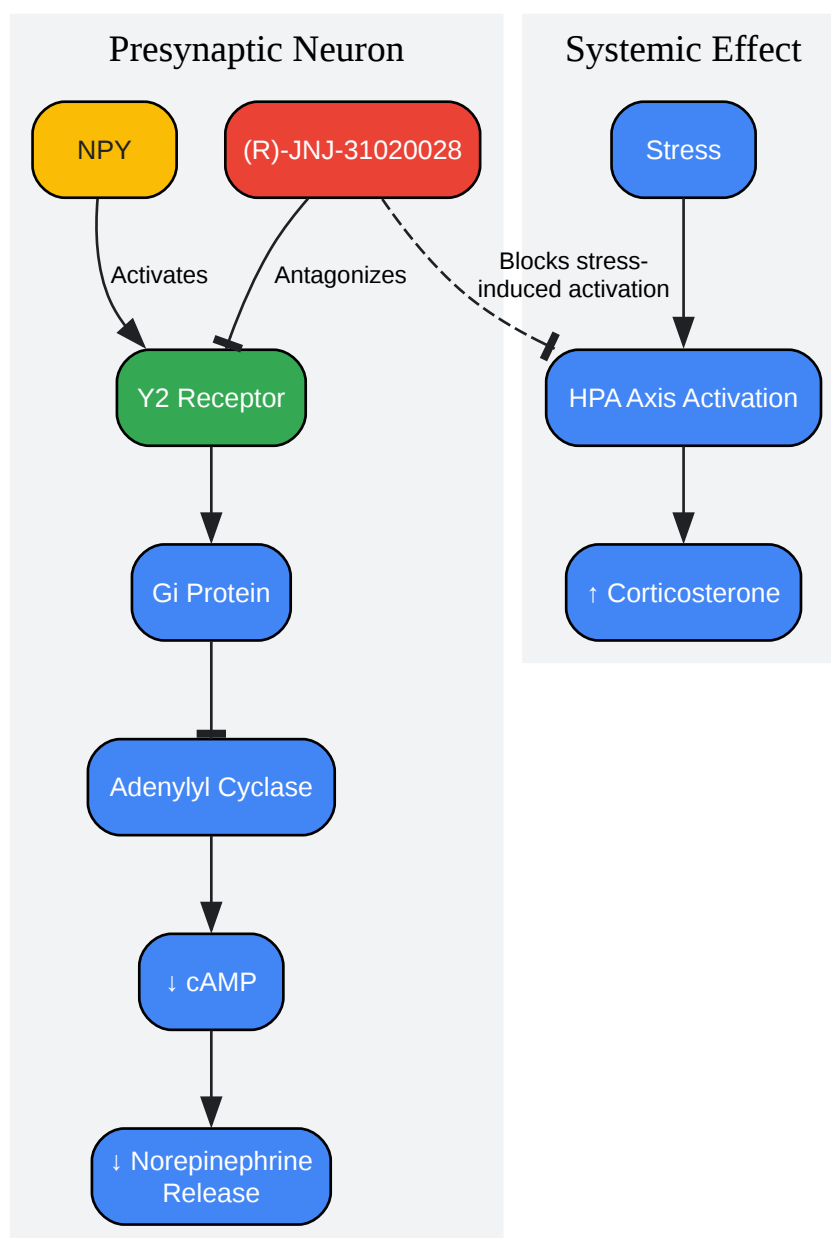
A3: **(R)-JNJ-31020028** is a functional antagonist of the Y2 receptor. In a functional assay measuring PYY-stimulated calcium responses in KAN-Ts cells, it demonstrated antagonist activity with a  $pK(B)$  of  $8.04 \pm 0.13$ .<sup>[1]</sup><sup>[2]</sup>

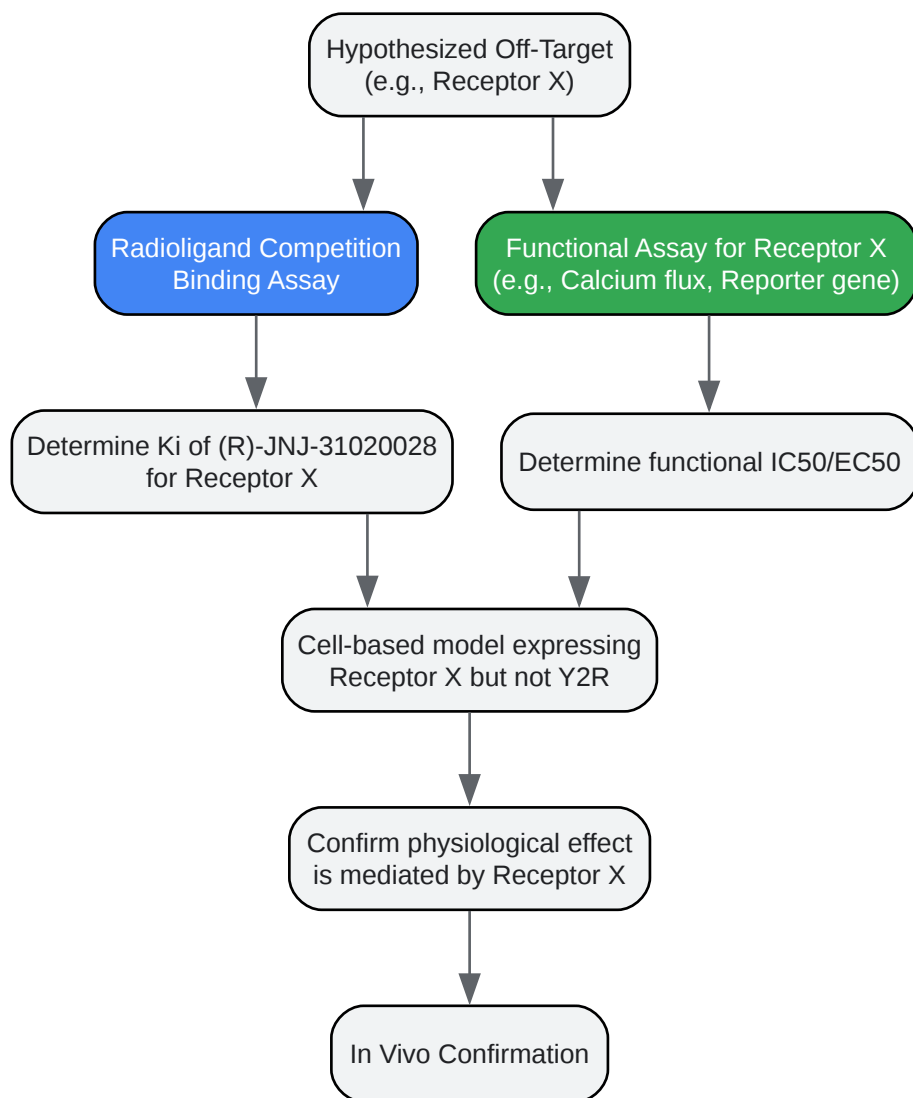
## Troubleshooting Guides

Issue: My experimental results with **(R)-JNJ-31020028** are unexpected and suggest a potential off-target effect.

This guide provides a logical workflow to determine if your observations are due to a true off-target effect or other confounding factors.







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## References

- 1. In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain

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